N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that features a combination of imidazole, pyridine, and tetrahydronaphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step reactions starting from commercially available precursors. Common synthetic routes include:
Formation of the Imidazole Ring: This can be achieved through the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Pyridine Derivative Synthesis: The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Coupling Reactions: The imidazole and pyridine derivatives are then coupled with the tetrahydronaphthalene sulfonamide moiety using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to piperidine using hydrogenation over a palladium catalyst.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized imidazole derivatives
Reduction: Piperidine derivatives
Substitution: Substituted sulfonamide derivatives
Scientific Research Applications
N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: It is explored for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity . The pyridine ring can engage in π-π interactions with aromatic residues in protein binding sites, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a pyridine ring.
Metronidazole: An antibacterial agent with an imidazole ring.
Uniqueness
N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to its combination of imidazole, pyridine, and tetrahydronaphthalene moieties, which confer a distinct set of chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound for drug development and other scientific research applications .
Properties
IUPAC Name |
N-(6-imidazol-1-ylpyridin-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-25(24,17-7-5-14-3-1-2-4-15(14)11-17)21-16-6-8-18(20-12-16)22-10-9-19-13-22/h5-13,21H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPJIUMMFMZGMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CN=C(C=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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